molecular formula C7H16Cl3NO B12801488 N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride CAS No. 98429-89-1

N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride

Cat. No.: B12801488
CAS No.: 98429-89-1
M. Wt: 236.6 g/mol
InChI Key: UOVBJMUDRZIYCR-UHFFFAOYSA-M
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Description

N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is a chemical compound with the molecular formula C7H15Cl2N. It is a derivative of N-methyl-bis(2-chloropropyl)amine, which is known for its applications in various chemical processes. This compound is characterized by the presence of two chlorine atoms and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride typically involves the reaction of N-methyl-bis(2-chloropropyl)amine with an oxidizing agent. One common method is the oxidation of N-methyl-bis(2-chloropropyl)amine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the N-oxide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced back to N-methyl-bis(2-chloropropyl)amine under specific conditions.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: N-methyl-bis(2-chloropropyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-bis(2-chloropropyl)amine: The parent compound, which lacks the N-oxide group.

    Mechlorethamine: A related compound used in chemotherapy.

    N,N-Dimethyl-bis(2-chloroethyl)amine: Another similar compound with different substituents.

Uniqueness

N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties

Properties

CAS No.

98429-89-1

Molecular Formula

C7H16Cl3NO

Molecular Weight

236.6 g/mol

IUPAC Name

bis(2-chloropropyl)-hydroxy-methylazanium;chloride

InChI

InChI=1S/C7H16Cl2NO.ClH/c1-6(8)4-10(3,11)5-7(2)9;/h6-7,11H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

UOVBJMUDRZIYCR-UHFFFAOYSA-M

Canonical SMILES

CC(C[N+](C)(CC(C)Cl)O)Cl.[Cl-]

Origin of Product

United States

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